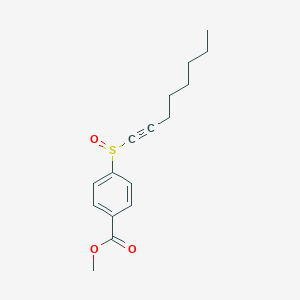
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is an organosulfur compound characterized by the presence of a sulfinyl group attached to an alkyne and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate typically involves the reaction of 4-(oct-1-yne-1-sulfinyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The use of p-toluenesulfonic acid as a catalyst can enhance the reaction efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Methyl 4-(oct-1-yne-1-sulfonyl)benzoate.
Reduction: Methyl 4-(oct-1-ene-1-sulfinyl)benzoate or Methyl 4-(octylsulfinyl)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(oct-1-yne-1-sulfinyl)benzoate involves its interaction with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate: Similar structure but with a sulfone group instead of a sulfinyl group.
Methyl 4-(oct-1-ene-1-sulfinyl)benzoate: Similar structure but with an alkene group instead of an alkyne group.
Uniqueness
Methyl 4-(oct-1-yne-1-sulfinyl)benzoate is unique due to the presence of both an alkyne and a sulfinyl group.
Propriétés
Numéro CAS |
648436-56-0 |
|---|---|
Formule moléculaire |
C16H20O3S |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
methyl 4-oct-1-ynylsulfinylbenzoate |
InChI |
InChI=1S/C16H20O3S/c1-3-4-5-6-7-8-13-20(18)15-11-9-14(10-12-15)16(17)19-2/h9-12H,3-7H2,1-2H3 |
Clé InChI |
QPVFQTRURIWQKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















